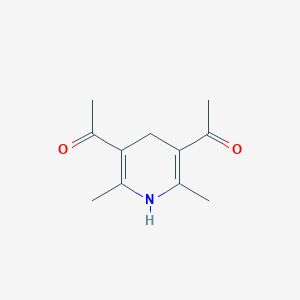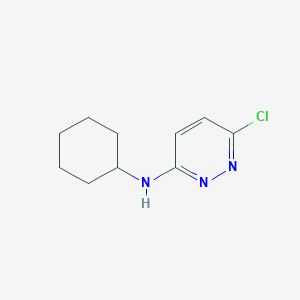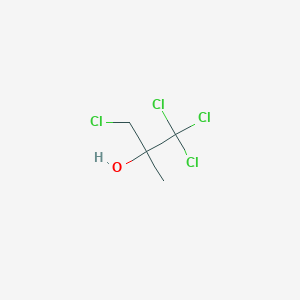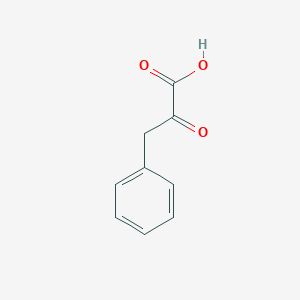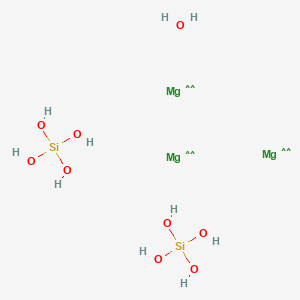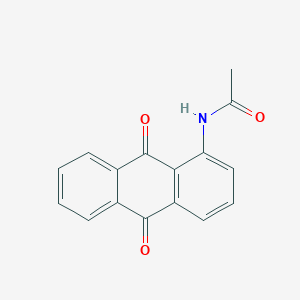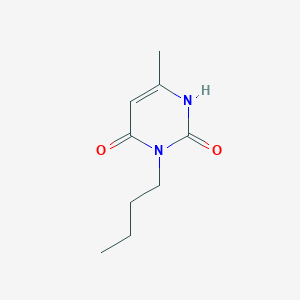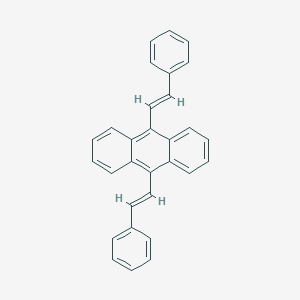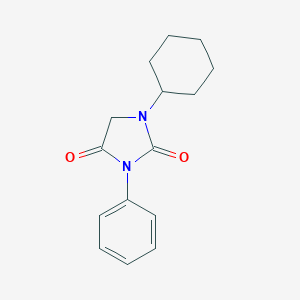
Hydantoin, 1-cyclohexyl-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydantoin, 1-cyclohexyl-3-phenyl-, also known as phenytoin, is a widely used antiepileptic drug that was first synthesized in 1908. It is a member of the hydantoin family, which is a class of heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Phenytoin is an important drug in the treatment of epilepsy and other neurological disorders, and it has been the subject of extensive scientific research.
作用机制
The exact mechanism of action of Hydantoin, 1-cyclohexyl-3-phenyl- is not fully understood, but it is thought to involve the modulation of voltage-gated sodium channels in the brain. By binding to these channels, Hydantoin, 1-cyclohexyl-3-phenyl- can reduce the influx of sodium ions into neurons, which can help to prevent the spread of abnormal electrical activity that can lead to seizures.
生化和生理效应
Phenytoin has a number of biochemical and physiological effects in the body. It can alter the metabolism of other drugs, leading to potential drug interactions. It can also cause changes in liver function and blood cell counts. In addition, Hydantoin, 1-cyclohexyl-3-phenyl- can affect the levels of various neurotransmitters in the brain, which can have an impact on mood and behavior.
实验室实验的优点和局限性
Phenytoin has several advantages as a research tool. It is a well-established drug with a known mechanism of action, which makes it useful for studying the effects of sodium channel modulation in the brain. However, there are also limitations to its use, including potential drug interactions and side effects that can complicate experimental results.
未来方向
There are many potential future directions for research on Hydantoin, 1-cyclohexyl-3-phenyl-. One area of interest is the development of new drugs that target the same sodium channels as Hydantoin, 1-cyclohexyl-3-phenyl- but with fewer side effects. Another area of research is the investigation of Hydantoin, 1-cyclohexyl-3-phenyl-'s effects on other neurotransmitter systems in the brain, which could have implications for the treatment of psychiatric disorders. Finally, there is ongoing research into the genetic factors that influence the response to Hydantoin, 1-cyclohexyl-3-phenyl- and other antiepileptic drugs, which could lead to personalized treatment approaches for epilepsy and other neurological disorders.
In conclusion, hydantoin, 1-cyclohexyl-3-phenyl- or Hydantoin, 1-cyclohexyl-3-phenyl-, is a widely used antiepileptic drug that has been the subject of extensive scientific research. Its mechanism of action involves the modulation of voltage-gated sodium channels in the brain, and it has a number of biochemical and physiological effects in the body. While there are limitations to its use in lab experiments, there are also many potential future directions for research on Hydantoin, 1-cyclohexyl-3-phenyl-, including the development of new drugs and personalized treatment approaches for neurological disorders.
合成方法
Phenytoin can be synthesized by the condensation of benzil and urea in the presence of sodium ethoxide. The resulting product is then cyclized to form the hydantoin ring. This synthesis method has been used for many years and has been well-established.
科学研究应用
Phenytoin has been extensively studied for its therapeutic effects in the treatment of epilepsy and other neurological disorders. It has been shown to be effective in controlling seizures and reducing the frequency and severity of epileptic episodes. In addition, Hydantoin, 1-cyclohexyl-3-phenyl- has been investigated for its potential use in the treatment of neuropathic pain, bipolar disorder, and other psychiatric conditions.
属性
CAS 编号 |
14395-03-0 |
|---|---|
产品名称 |
Hydantoin, 1-cyclohexyl-3-phenyl- |
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O2/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2 |
InChI 键 |
FOHDSCCOYUATRP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
规范 SMILES |
C1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
其他 CAS 编号 |
14395-03-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



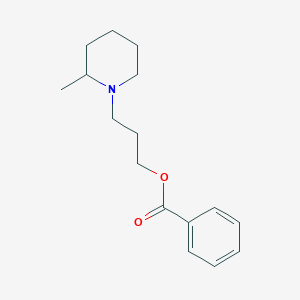
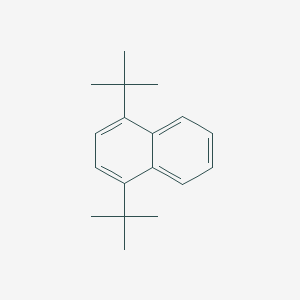
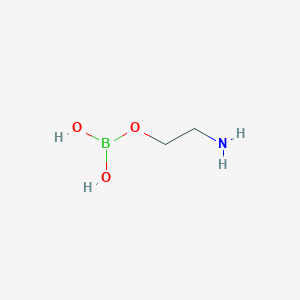

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
